Methyl 5-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carboxylate
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Overview
Description
Methyl 5-hydroxy-2’-methyl-[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with a hydroxyl group at the 5-position, a methyl group at the 2’-position, and a carboxylate ester group at the 3-position. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxy-2’-methyl-[1,1’-biphenyl]-3-carboxylate can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques such as the Wurtz–Fittig reaction, Ullmann reaction, and other metal-catalyzed coupling reactions. These methods are chosen based on their efficiency, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-2’-methyl-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylate ester group can be reduced to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
Methyl 5-hydroxy-2’-methyl-[1,1’-biphenyl]-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals
Mechanism of Action
The mechanism of action of Methyl 5-hydroxy-2’-methyl-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate ester groups play crucial roles in its reactivity and binding affinity. The compound can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-hydroxy-2-methylbenzoate
- Methyl 2-hydroxy-5-methylbenzoate
- Methyl 3-hydroxy-2-methylbenzoate
Uniqueness
Methyl 5-hydroxy-2’-methyl-[1,1’-biphenyl]-3-carboxylate is unique due to its biphenyl core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in organic synthesis and material science .
Properties
Molecular Formula |
C15H14O3 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
methyl 3-hydroxy-5-(2-methylphenyl)benzoate |
InChI |
InChI=1S/C15H14O3/c1-10-5-3-4-6-14(10)11-7-12(15(17)18-2)9-13(16)8-11/h3-9,16H,1-2H3 |
InChI Key |
KZLUXMHDAXGFLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=C2)O)C(=O)OC |
Origin of Product |
United States |
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